

Part 1: Executive Summary & Scientific Context

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Compound of Interest

Compound Name: *D-Phenylalanyl Nateglinide*

CAS No.: 944746-48-9

Cat. No.: B585892

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D-Phenylalanyl Nateglinide, designated as Impurity F in the European Pharmacopoeia (EP), is a critical process-related impurity found in Nateglinide drug substances. Chemically identified as N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-D-phenylalanyl-D-phenylalanine, this impurity arises from the condensation of Nateglinide with an excess D-Phenylalanine moiety or the coupling of the starting acid with a D-Phenylalanyl-D-Phenylalanine dimer during synthesis.

Due to its structural similarity to the parent drug (Nateglinide) and its increased hydrophobicity (presence of two phenyl rings), identifying and quantifying this impurity requires a robust Reversed-Phase HPLC (RP-HPLC) method capable of high resolution. This guide provides a validated protocol for the specific detection of Impurity F, ensuring compliance with ICH Q3A(R2) guidelines for impurity reporting.

Part 2: Experimental Protocol

Method Principle

The separation is achieved using Reversed-Phase Chromatography with a C18 stationary phase.^{[1][2]} The method utilizes a gradient elution profile to resolve the parent Nateglinide peak (moderately hydrophobic) from the highly hydrophobic **D-Phenylalanyl Nateglinide**

(Impurity F). Low pH phosphate buffer is employed to suppress the ionization of the carboxylic acid groups, maximizing interaction with the stationary phase and improving peak shape.

Chromatographic Conditions

Parameter	Specification
Column	L1 Packing (C18), e.g., Agilent Zorbax SB-C18 or Inertsil ODS-3V (250 mm × 4.6 mm, 5 μm)
Mobile Phase A	10 mM Potassium Dihydrogen Phosphate (), adjusted to pH 2.5 with Diluted Orthophosphoric Acid
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Column Temperature	45°C (Critical for mass transfer and peak symmetry)
Detection	UV at 210 nm (Amide/Phenyl absorption)
Injection Volume	20 μL
Run Time	45 Minutes

Gradient Program

Rationale: Impurity F is significantly more hydrophobic than Nateglinide. An isocratic hold followed by a ramp ensures Nateglinide elutes with good resolution, while the ramp cleans the column of the late-eluting Impurity F.

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Event
0.0	60	40	Equilibration
15.0	60	40	Isocratic (Elution of Nateglinide)
35.0	20	80	Linear Ramp (Elution of Impurity F)
40.0	20	80	Wash
40.1	60	40	Return to Initial
45.0	60	40	Re-equilibration

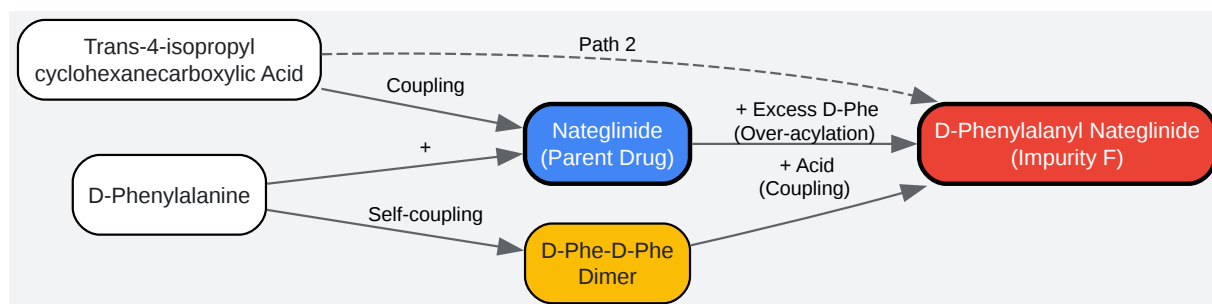
Standard and Sample Preparation

- Diluent: Acetonitrile : Phosphate Buffer pH 2.5 (50:50 v/v).
- System Suitability Solution: Dissolve 10 mg of Nateglinide Reference Standard and 1 mg of **D-Phenylalanyl Nateglinide** (Impurity F) Standard in 100 mL of diluent.
- Test Solution: Prepare a solution of the Nateglinide sample at a nominal concentration of 1.0 mg/mL in the diluent.

Part 3: Mechanism & Visualization

Impurity Formation Pathway

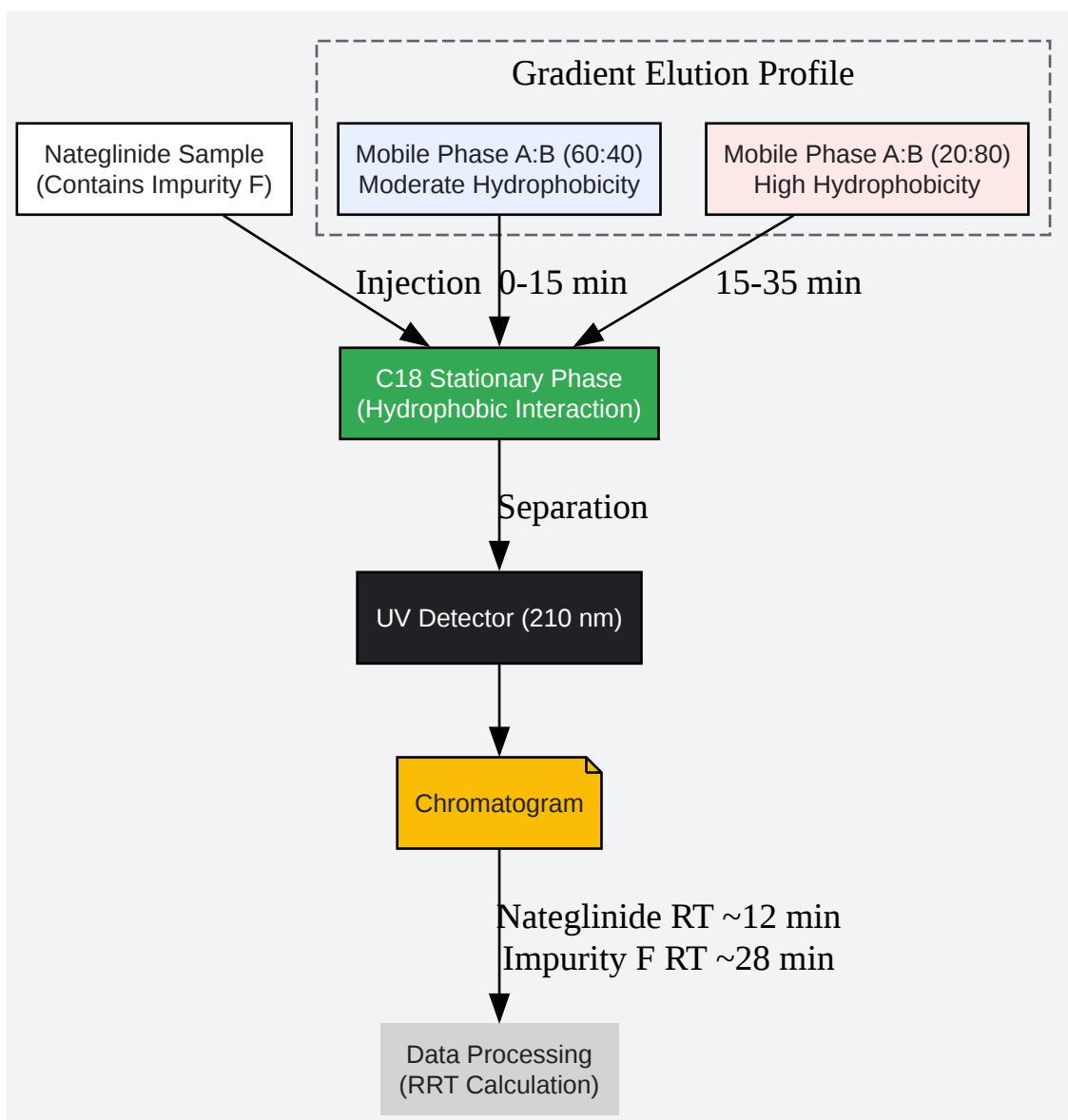
The formation of Impurity F is a side reaction during the acylation step of Nateglinide synthesis. Understanding this pathway is crucial for process control.



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Figure 1: Synthetic pathways leading to the formation of **D-Phenylalanyl Nateglinide** (Impurity F).

HPLC Separation Workflow



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Figure 2: HPLC Workflow demonstrating the gradient separation logic based on analyte hydrophobicity.

Part 4: Method Validation & Critical Parameters

To ensure the trustworthiness of this method, the following validation parameters (per ICH Q2) must be met:

System Suitability Criteria

- Resolution ():
between Nateglinide and any adjacent peak.
- Tailing Factor (): NMT 1.5 for Nateglinide.
- Relative Retention Time (RRT):
 - Nateglinide: 1.00
 - **D-Phenylalanyl Nateglinide** (Impurity F): ~2.3 - 2.5 (Highly dependent on %B and Temp).

Linearity and Range

Demonstrate linearity for Impurity F from LOQ (approx. 0.05%) to 150% of the specification limit (0.15%).

- Correlation Coefficient (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"):
.2[3][4][5]

Robustness Factors (Troubleshooting)

- pH Sensitivity: The retention of Nateglinide is highly sensitive to pH due to its carboxylic acid. Ensure buffer is strictly pH 2.5 ± 0.05. Higher pH will reduce retention time significantly.

- Temperature: Maintain 45°C. Lower temperatures (e.g., 25°C) may broaden the Impurity F peak due to its size and slower mass transfer kinetics.

Part 5: References

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- Veeprho Laboratories. Nateglinide EP Impurity F (CAS 944746-48-9) Data Sheet. [Link](#)
- Allmpus Laboratories. **D-Phenylalanyl Nateglinide** Reference Standard. [Link](#)

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